
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, also known as HMQPB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide. One area of interest is in the development of this compound derivatives with improved potency and selectivity for cancer cells. Another area of research is in the development of this compound formulations for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications beyond cancer treatment.
In conclusion, this compound is a compound that has shown promise in the field of medicinal chemistry for its potential anti-cancer activity and other biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide involves a multistep process that begins with the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine, which is subsequently reacted with 3,5-dimethoxybenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-8-25(23(27)16-11-19(29-3)13-20(12-16)30-4)14-17-9-15-10-18(28-2)6-7-21(15)24-22(17)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOLSGDYZRFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
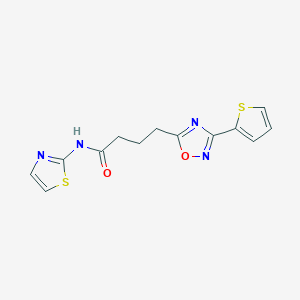
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)

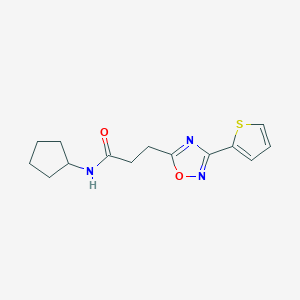
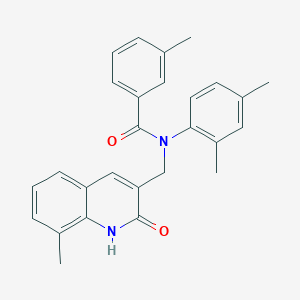
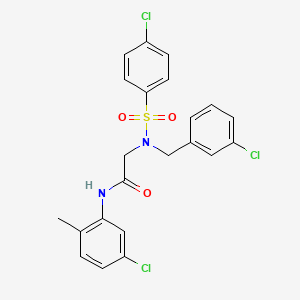
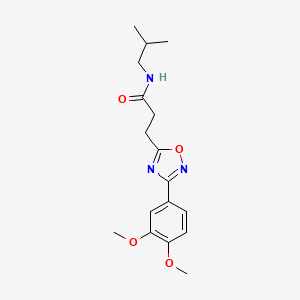
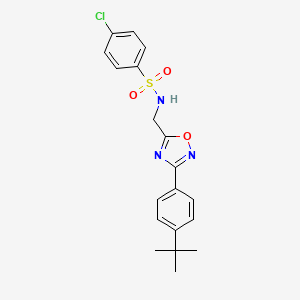

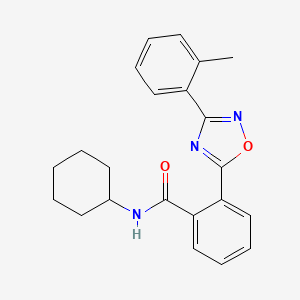
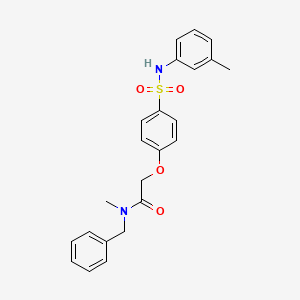
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)
